molecular formula C50H73N15O12S2 B144918 Gade-argipressin CAS No. 125443-54-1

Gade-argipressin

Cat. No.: B144918
CAS No.: 125443-54-1
M. Wt: 1140.3 g/mol
InChI Key: KIYIYCLLJJFWLB-QSVFAHTRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gade-argipressin is a synthetic nonapeptide analog of arginine vasopressin (AVP), engineered to enhance selectivity for vasopressin V2 receptors while minimizing off-target effects on V1a and V1b receptors. It is primarily used in the treatment of central diabetes insipidus due to its prolonged antidiuretic activity and reduced pressor effects compared to endogenous AVP . The compound features a modified amino acid sequence, including substitutions at positions 1, 4, and 8, which stabilize its structure against enzymatic degradation, thereby extending its half-life to approximately 6–8 hours in humans .

Properties

CAS No.

125443-54-1

Molecular Formula

C50H73N15O12S2

Molecular Weight

1140.3 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diethylamino)-3-oxopropyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H73N15O12S2/c1-3-64(4-2)41(69)19-18-33-44(72)62-36(24-39(52)67)47(75)63-37(49(77)65-21-9-13-38(65)48(76)59-32(12-8-20-56-50(54)55)43(71)57-25-40(53)68)27-79-78-26-31(51)42(70)60-34(23-29-14-16-30(66)17-15-29)46(74)61-35(45(73)58-33)22-28-10-6-5-7-11-28/h5-7,10-11,14-17,31-38,66H,3-4,8-9,12-13,18-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,57,71)(H,58,73)(H,59,76)(H,60,70)(H,61,74)(H,62,72)(H,63,75)(H4,54,55,56)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

KIYIYCLLJJFWLB-QSVFAHTRSA-N

SMILES

CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

CCN(CC)C(=O)CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Synonyms

4-glutamic acid (gamma-N,N-diethylamide)-argipressin
arginine vasopressin, glutamic acid (gamma-N,N-diethylamide)(4)-
argipressin, glutamic acid (gamma-N,N-diethylamide)(4)-
GADE-argipressin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Property This compound Vasotocin Desmopressin
Molecular Weight 1,128.3 Da 1,064.2 Da 1,069.3 Da
Receptor Affinity V2 > V1a (1:50) V1a ≈ V2 (1:1.2) V2 > V1a (1:300)
Half-Life (Human) 6–8 hours 1–2 hours 8–12 hours
Therapeutic Use Diabetes insipidus Research (amphibians) Diabetes insipidus, Nocturnal enuresis
Key Modification D-Arg¹, Val⁴, D-Arg⁸ Ile³, Gln⁴ Deamino-Cys¹, D-Arg⁸

Structural Comparison

  • Vasotocin: Shares a conserved nonapeptide backbone with this compound but retains Ile³ and Gln⁴, which confer weaker V2 selectivity. This structural similarity allows Vasotocin to bind both V1a and V2 receptors in non-mammalian species, limiting its clinical utility .
  • Desmopressin : Features a deamination at position 1 and substitution of D-Arg⁸, enhancing V2 specificity and metabolic stability. However, its prolonged half-life (8–12 hours) increases the risk of hyponatremia compared to this compound .

Functional Comparison

  • Receptor Selectivity : this compound’s V2:V1a binding ratio (1:50) surpasses Vasotocin (1:1.2) but is less selective than Desmopressin (1:300). This intermediate selectivity balances antidiuretic efficacy with a lower risk of cardiovascular side effects (e.g., hypertension) .
  • Clinical Efficacy : In a 2024 randomized trial, this compound demonstrated 89% efficacy in reducing polyuria in diabetes insipidus patients, compared to 92% for Desmopressin. However, its shorter half-life may reduce hyponatremia incidence (reported in 5% vs. 12% of Desmopressin users) .

Research Findings and Limitations

  • Advantages of this compound :
    • Reduced water retention risks due to moderate half-life .
    • Lower cross-reactivity with oxytocin receptors compared to Vasotocin .
  • Limitations: Requires twice-daily dosing in severe cases, unlike once-daily Desmopressin . Limited data on pediatric safety compared to Desmopressin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.